molecular formula C10H13N3O3 B6629121 (3R)-1-(4-methyl-5-nitropyridin-2-yl)pyrrolidin-3-ol

(3R)-1-(4-methyl-5-nitropyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B6629121
M. Wt: 223.23 g/mol
InChI Key: SAZKZCSUBAEKBT-MRVPVSSYSA-N
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Description

(3R)-1-(4-methyl-5-nitropyridin-2-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a pyridine moiety

Properties

IUPAC Name

(3R)-1-(4-methyl-5-nitropyridin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-7-4-10(11-5-9(7)13(15)16)12-3-2-8(14)6-12/h4-5,8,14H,2-3,6H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZKZCSUBAEKBT-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1[N+](=O)[O-])N2CC[C@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(4-methyl-5-nitropyridin-2-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which undergoes nitration to introduce the nitro group. The next step involves the formation of the pyrrolidine ring through cyclization reactions. The final step is the introduction of the hydroxyl group at the 3-position of the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of (3R)-1-(4-methyl-5-nitropyridin-2-yl)pyrrolidin-3-ol may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(4-methyl-5-nitropyridin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(3R)-1-(4-methyl-5-nitropyridin-2-yl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-1-(4-methyl-5-nitropyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The nitro group and pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s affinity for its targets. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(4-methyl-5-nitropyridin-2-yl)pyrrolidin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.

    (3R)-1-(4-methyl-5-nitropyridin-2-yl)pyrrolidin-3-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

(3R)-1-(4-methyl-5-nitropyridin-2-yl)pyrrolidin-3-ol is unique due to the presence of both a nitro group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

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